

Application Notes: Amphotericin B Lipid Complex (ABLC) in Research

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Compound of Interest		
Compound Name:	Amphotericin b	
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Introduction

Amphotericin B lipid complex (ABLC), commercially known as Abelcet®, is a lipid formulation of the potent polyene antifungal agent, Amphotericin B (AmB). It was developed to mitigate the significant toxicities, particularly nephrotoxicity, associated with the conventional Amphotericin B deoxycholate (AmB-d) formulation.[1][2] ABLC is a complex of AmB with two phospholipids, L-α-dimyristoylphosphatidylcholine (DMPC) and L-α-dimyristoylphosphatidylglycerol (DMPG), which form large, ribbon-like aggregates.[2][3] This unique structure alters the drug's pharmacokinetic profile, leading to preferential distribution into tissues of the reticuloendothelial system (RES) such as the liver, spleen, and lungs, while maintaining broad-spectrum antifungal activity.[4] These characteristics make ABLC a valuable tool in both clinical settings and preclinical research for studying invasive fungal infections, especially in models of refractory disease or in subjects intolerant to conventional AmB.

Mechanism of Action

The fundamental antifungal mechanism of ABLC is identical to that of its active ingredient, **Amphotericin B**.[5]

• Ergosterol Binding and Pore Formation: AmB has a high affinity for ergosterol, the primary sterol component of fungal cell membranes.[6] Upon binding, AmB molecules aggregate and insert into the membrane, forming transmembrane channels or pores.[6][7]



- Membrane Permeability Disruption: These aqueous pores disrupt the osmotic integrity of the membrane, leading to the leakage of essential intracellular monovalent ions (K+, Na+, H+) and other small molecules.[5][7] This loss of cellular contents ultimately results in fungal cell death.[6]
- Oxidative Damage: A secondary mechanism involves the induction of oxidative damage within the fungal cell, contributing to its cytotoxic effect.[5][8]

The lipid formulation of ABLC reduces the drug's affinity for cholesterol in mammalian cell membranes, which is the basis for its improved safety profile and reduced nephrotoxicity compared to AmB-d.[1][7]

Pharmacology and Pharmacokinetics

The lipid complex structure of ABLC results in a distinct pharmacokinetic profile. Following intravenous administration, ABLC is rapidly cleared from the plasma and concentrates in tissues like the liver, spleen, and lungs.[4] This creates a tissue reservoir from which the active AmB is slowly released.[9] This contrasts with liposomal AmB (L-AmB), which consists of smaller particles that remain in circulation longer, leading to higher plasma concentrations.[10] The rapid and extensive tissue distribution of ABLC can be advantageous for treating deepseated fungal infections in specific organs. For instance, in murine models of invasive pulmonary aspergillosis, ABLC has been shown to deliver active AmB to the lungs more rapidly than L-AmB.[10]

Key Research Applications

- In Vitro Susceptibility Studies: ABLC is used to determine the minimum inhibitory concentrations (MICs) against a wide range of fungal isolates, including Candida and Aspergillus species, providing baseline data on its antifungal potency.
- In Vivo Efficacy Models: Due to its clinical relevance, ABLC is frequently used as a
 comparator or therapeutic agent in animal models of invasive fungal infections, such as
 disseminated candidiasis and invasive pulmonary aspergillosis.[10][11] These studies are
 crucial for evaluating novel antifungal candidates and understanding disease pathogenesis.
- Toxicology and Safety Pharmacology: ABLC serves as a benchmark for reduced toxicity in the development of new antifungal drug delivery systems. Comparative studies evaluating



renal function, infusion-related reactions, and other safety parameters are common applications.[12]

 Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Research models utilize ABLC to investigate the relationship between drug exposure in tissues and plasma and the resulting antifungal effect, helping to optimize dosing regimens.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data for ABLC from research and clinical studies.

Table 1: Comparative Nephrotoxicity of Amphotericin B Formulations

Formulation	Number of Patients (n)	Frequency of Severe Nephrotoxicity (RIFLE 'Failure')
Amphotericin B deoxycholate (AmB-d)	236	11.5%[12][13]
Amphotericin B Lipid Complex (ABLC)	90	7.2%[12][13]
Liposomal Amphotericin B (L-AmB)	105	2.4%[12][13]

Data from a retrospective cohort study evaluating nephrotoxicity based on modified RIFLE criteria.[12][13]

Table 2: Pharmacokinetic Parameters of ABLC in Humans (5 mg/kg/day)

Parameter	Mean Value	Range
Clearance	0.27 ± 0.07 L/h·kg	0.19 - 0.44 L/h·kg[9]
Volume of Distribution (Varea)	147 ± 144 L/kg	41 - 633 L/kg[9]



Data from a study in 17 patients with systemic fungal infections.[9]

Table 3: Example Tissue Distribution of ABLC in Mice

Treatment Regimen	Tissue	Amphotericin B Concentration (µg/g)
Single I.V. Dose (unspecified)	Liver	Contained 48% of administered dose at 1h[4]
10 mg/kg/day I.V. for 7 days	Liver	377 μg/g[4]
5 mg/kg/day I.V. (IPA model)	Lung (at 24h)	> 4 μg/g[10]
10 mg/kg/day I.V. (IPA model)	Lung (at 24h)	55.4 μg/g[10]

IPA: Invasive Pulmonary Aspergillosis.

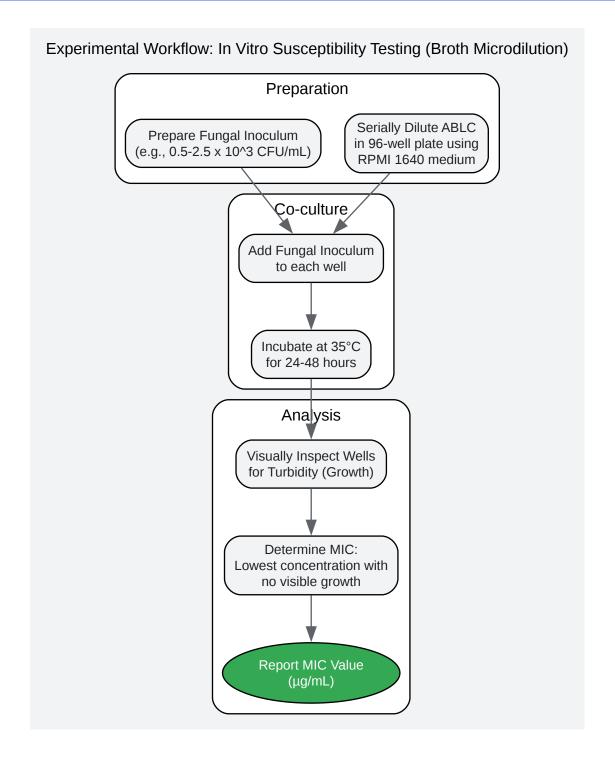
Table 4: Example In Vitro Activity (MICs) of **Amphotericin B** Against Common Fungal Pathogens

Organism	Drug Formulation	MIC50 (μg/mL)	MIC90 (μg/mL)
Candida spp. (598 isolates)	Liposomal AmB	0.25	1[14]
Candida spp. (604 isolates)	AmB deoxycholate	0.5	1[15]
Aspergillus spp. (from patients)	AmB deoxycholate	1	2[16]
A. terreus complex	AmB deoxycholate	2	≥8[16]

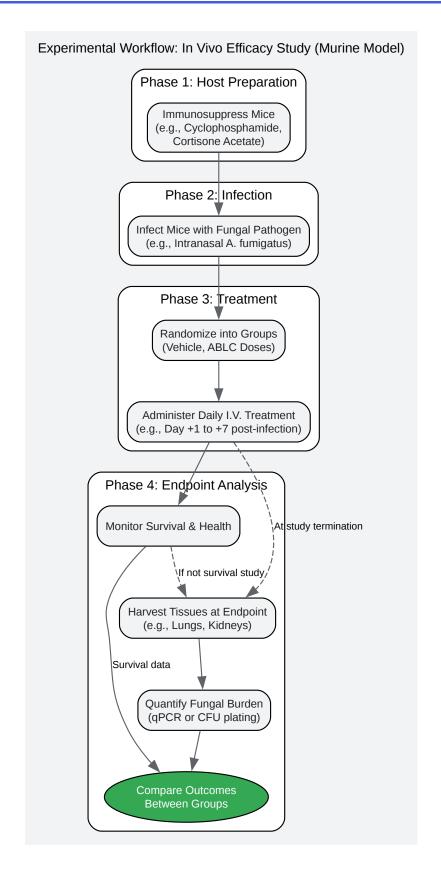
Note: MIC values for lipid formulations are generally comparable to the deoxycholate form in standard assays.[2][15] Breakpoints for **Amphotericin B** have not been formally established by CLSI, but MICs $\leq 1 \mu g/mL$ are generally considered susceptible.[14][15]

Visualizations: Pathways and Workflows









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